molecular formula C34H42F2O9 B1195335 Losalen CAS No. 57973-63-4

Losalen

Cat. No. B1195335
CAS RN: 57973-63-4
M. Wt: 632.7 g/mol
InChI Key: KSTPLQAJWSYHTP-SAPBVRDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Losalen is a 21-hydroxy steroid.

Scientific Research Applications

  • Marine Science and Technology Transfer Losalen's relevance to marine science is highlighted in the context of technology transfer and capacity development in marine genetic resources, particularly for Pacific Island Countries. The research underscores the need for strengthening international frameworks to foster marine scientific research and enhance scientific capacity in these regions. This approach is pivotal for the conservation and sustainable use of marine biodiversity in areas beyond national jurisdiction (Harden‐Davies, 2017).

  • Pharmacogenetics Research In the field of pharmacogenetics, Losalen has been implicated in research focusing on the correlation between drug response and genetic variation. This area of study encompasses a wide range of medical disorders and drug interactions, with the aim to personalize medical treatments based on individual genetic profiles. The NIH Pharmacogenetics Research Network is a notable contributor in this domain, emphasizing the importance of such research in advancing personalized medicine (Giacomini et al., 2007).

  • Nanotechnology in Medicine Losalen has been explored in the context of nanotechnology, specifically in the design and development of solid lipid nanoparticles. This research aimed to improve the solubility of poorly soluble drugs like Losartan. The use of stearic acid and glyceryl monostearate as carrier matrices in the formation of these nanoparticles suggests a potential application in enhancing drug delivery systems for conditions like hypertension (Divya, Remya, & Damodharan, 2022).

  • Educational Software Quality Evaluation Another indirect application of Losalen is seen in the evaluation of educational software quality. The MCEQLS TFN method, used for expert evaluation of learning object quality and reusability, could potentially include software or educational tools developed for Losalen-related research or drug discovery processes (Kurilovas & Serikoviene, 2013).

  • Biomedical and Environmental Research Research in biotechnology, specifically in biomedical and environmental sciences, can be influenced by leadership and organizational support (LOS) aspects. Losalen, through its applications in these fields, is subject to these influences, which play a crucial role in the creativity and productivity of research groups in these domains (Hemlin, 2006).

properties

CAS RN

57973-63-4

Product Name

Losalen

Molecular Formula

C34H42F2O9

Molecular Weight

632.7 g/mol

IUPAC Name

[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate;2-hydroxybenzoic acid

InChI

InChI=1S/C27H36F2O6.C7H6O3/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;8-6-4-2-1-3-5(6)7(9)10/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,8H,(H,9,10)/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1

InChI Key

KSTPLQAJWSYHTP-SAPBVRDASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

synonyms

locasalen
Losalen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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